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molecular formula C8H8F3NO2 B8323236 (6-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol

(6-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol

Cat. No. B8323236
M. Wt: 207.15 g/mol
InChI Key: MQNMMPHFZLKZLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09302991B2

Procedure details

To a stirred solution of methyl 6-(2,2,2-trifluoroethoxy)picolinate (0.40 g, 1.69 mmol, Step-2) in tetrahydrofuran (17 mL) is added slowly lithium aluminum hydride (0.096 g, 2.53 mmol) at 0° C. The resulting mixture is stirred at room temperature for 1 hour. The reaction mixture is carefully quenched with 25% aqueous ammonia solution at 0° C. Then the mixture is diluted with dichloromethane (50 mL) and celite is added to the mixture. After stirring at room temperature for 1 hour, the mixture is filtrated through a pad of celite, and the filtrate is concentrated in vacuo to give 0.32 g (92% yield) of the title compound as a white solid. This material is used for the next reaction (Step-4) without further purification.
Name
methyl 6-(2,2,2-trifluoroethoxy)picolinate
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.096 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:16])([F:15])[CH2:3][O:4][C:5]1[N:10]=[C:9]([C:11](OC)=[O:12])[CH:8]=[CH:7][CH:6]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[F:16][C:2]([F:1])([F:15])[CH2:3][O:4][C:5]1[N:10]=[C:9]([CH2:11][OH:12])[CH:8]=[CH:7][CH:6]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
methyl 6-(2,2,2-trifluoroethoxy)picolinate
Quantity
0.4 g
Type
reactant
Smiles
FC(COC1=CC=CC(=N1)C(=O)OC)(F)F
Name
Quantity
0.096 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
17 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture is stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is carefully quenched with 25% aqueous ammonia solution at 0° C
ADDITION
Type
ADDITION
Details
Then the mixture is diluted with dichloromethane (50 mL) and celite
ADDITION
Type
ADDITION
Details
is added to the mixture
STIRRING
Type
STIRRING
Details
After stirring at room temperature for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the mixture is filtrated through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(COC1=CC=CC(=N1)CO)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.32 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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